molecular formula C10H10ClNO4 B2893893 2-(4-Acetamido-2-chlorophenoxy)acetic acid CAS No. 855932-02-4

2-(4-Acetamido-2-chlorophenoxy)acetic acid

Cat. No. B2893893
CAS RN: 855932-02-4
M. Wt: 243.64
InChI Key: GYRIDSOXOUAMQA-UHFFFAOYSA-N
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Description

2-(4-Acetamido-2-chlorophenoxy)acetic acid is a derivative of phenoxyacetic acid . It is used in the synthesis of a new class of hypoxia-inducible factor-1 inhibitors .


Synthesis Analysis

A series of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides was synthesized for their anti-inflammatory activity by the condensation of corresponding hydrazide and aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of 2-(4-Acetamido-2-chlorophenoxy)acetic acid is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The group of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides exhibits anti-inflammatory activity with a moderate to excellent activity range (25–86% inhibition at their maximum inhibition activity) in comparison with diclofenac sodium as a reference drug (61% inhibition) .


Physical And Chemical Properties Analysis

The molecular weight of 2-(4-Acetamido-2-chlorophenoxy)acetic acid is 186.592 .

Mechanism of Action

Upon activation at low pH, TMEM206 conducts Cl− ions across plasma and vesicular membranes. In a (patho)physiological context, TMEM206 was reported to contribute to acid-induced cell death in neurons, kidney, and cervical epithelial cells . CBA is a small molecule inhibitor of TMEM206 (IC50 = 9.55 μM) at low pH, at pH 6.0 inhibition is limited .

Safety and Hazards

The safety data sheet for a similar compound, (4-Chlorophenoxy)-2-methylpropionic acid, indicates that it is moderately toxic by ingestion and intraperitoneal routes . It emits toxic fumes of Cl- when heated to decomposition .

properties

IUPAC Name

2-(4-acetamido-2-chlorophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-6(13)12-7-2-3-9(8(11)4-7)16-5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRIDSOXOUAMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-acetamidophenoxy)acetic acid

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